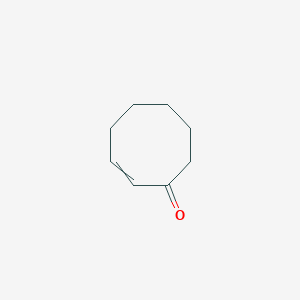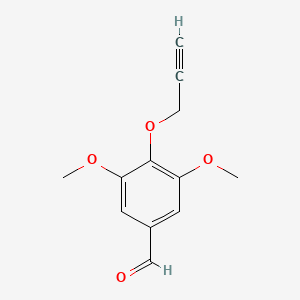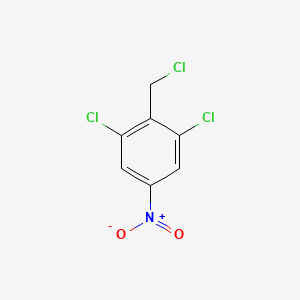![molecular formula C13H26O2Si B8621373 trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde
Descripción general
Descripción
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound that features a cyclohexane ring substituted with a tert-butyl(dimethyl)silyloxy group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Alcohol
Substitution: Alcohol
Aplicaciones Científicas De Investigación
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyloxy group provides steric hindrance, which enhances the stability of the protected hydroxyl group under various reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: A similar compound with an acetaldehyde functional group.
Uniqueness
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is unique due to its combination of a cyclohexane ring, a tert-butyl(dimethyl)silyloxy group, and an aldehyde functional group. This unique structure provides specific reactivity and stability, making it valuable in organic synthesis and various scientific research applications .
Propiedades
Fórmula molecular |
C13H26O2Si |
|---|---|
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h10-12H,6-9H2,1-5H3 |
Clave InChI |
ZGHLPKGXKPEVNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)






![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)






